

# Application Note: Analytical Characterization of 7-Chloro-3-iodo-8-methylquinoline

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## Compound of Interest

Compound Name: 7-Chloro-3-iodo-8-methylquinoline

Cat. No.: B15311575

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## Executive Summary

**7-Chloro-3-iodo-8-methylquinoline** (CAS: 2825005-69-2) is a high-value heterocyclic intermediate.<sup>[1][2][3]</sup> Its trisubstituted scaffold serves as a critical "linchpin" in medicinal chemistry: the C3-iodine allows for selective Suzuki/Sonogashira couplings, the C7-chlorine provides a handle for late-stage diversification, and the C8-methyl group imposes steric constraints often required for atropisomeric selectivity or binding pocket fit.<sup>[1]</sup>

Characterizing this molecule presents unique challenges due to the specific regiochemistry of the halogen substituents. This guide details the orthogonal analytical workflow required to unambiguously confirm identity (Regio-isomerism) and purity (Process Impurities).

## Structural Logic & Spectroscopic Strategy

### The NMR Logic (The "Fingerprint")

The primary challenge is distinguishing the 3-iodo isomer from potential 2-iodo or 4-iodo byproducts, and confirming the 7,8-substitution pattern on the benzenoid ring.<sup>[1]</sup>

- Pyridine Ring (Heterocyclic):

- Target: Positions 2, 3, 4.
- Observation: With Iodine at C3, protons at C2 and C4 become isolated.<sup>[1]</sup>
- Signal: We expect two distinct singlets in the downfield region (8.5–9.2 ppm).
  - H2: Most deshielded (adjacent to Nitrogen).<sup>[1]</sup>
  - H4: Deshielded, but typically upfield relative to H2.<sup>[1]</sup>
- Note: If the iodine were at C2, H3 and H4 would show characteristic coupling (Hz).<sup>[1]</sup> The absence of this coupling is the primary confirmation of C3 substitution.
- Benzene Ring (Carbocyclic):
  - Target: Positions 5, 6, 7, 8.
  - Substituents: 7-Cl, 8-Me.<sup>[1][2][3][4][5][6]</sup>
  - Observation: Only H5 and H6 remain.
  - Signal: An AB system (two doublets) with a coupling constant Hz (typical ortho coupling).<sup>[1]</sup>
  - H5: Often shows a "roofing" effect pointing towards H6.

## Mass Spectrometry (Isotopic Envelope)

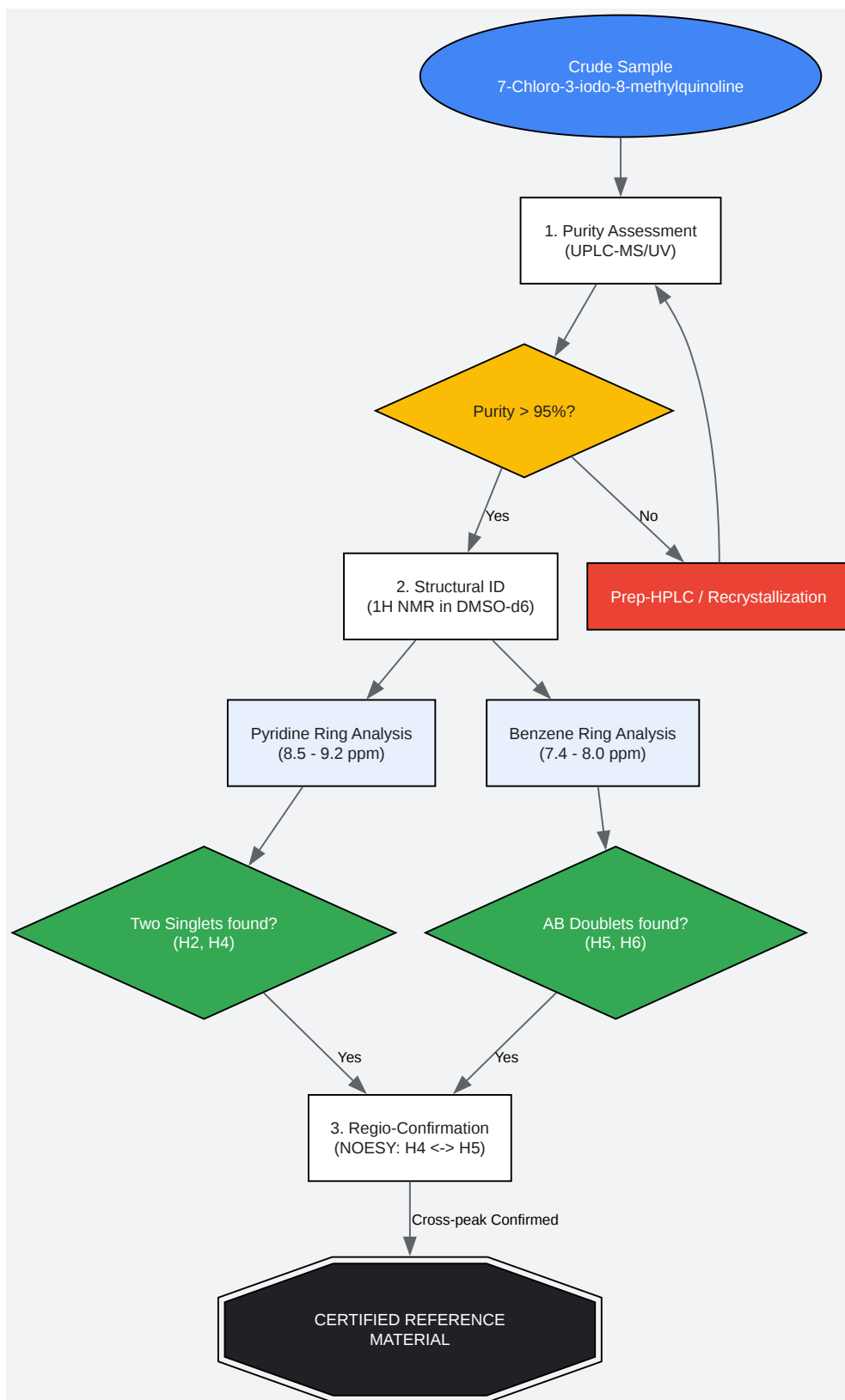
The molecule contains two halogens with distinct isotopic signatures:

- Chlorine ( $^{35}\text{Cl}$  /  $^{37}\text{Cl}$ ): Natural abundance ratio of 3:1.<sup>[1]</sup>

- Iodine ( $I$ ): Monoisotopic (100% abundance).<sup>[1][7]</sup>
- Result: The Molecular Ion ( $M^+$ ) will show a characteristic 3:1 intensity ratio between  $X$  and  $X+2$ .<sup>[7][8][9]</sup> The large mass defect of Iodine will shift the exact mass significantly, but the pattern is dictated solely by Chlorine.

## Analytical Workflow Visualization

The following diagram illustrates the decision tree for characterizing this compound, ensuring no regioisomer is misidentified.



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Caption: Analytical decision matrix for validating the regiochemistry of trisubstituted quinolines.

## Detailed Protocols

### Protocol A: High-Resolution NMR Spectroscopy

Objective: Unambiguous structural assignment. Solvent Selection: DMSO-

is preferred over CDCl

for quinolines to prevent aggregation-induced broadening and to ensure solubility of the polarizable iodine moiety.

Instrument Parameters:

- Frequency: 400 MHz minimum (600 MHz recommended for clean separation of H5/H6).
- Pulse Sequence: zg30 (Standard 1H) and noesyph (Phase-sensitive NOESY).
- Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of isolated aromatic protons).

Expected Data Table:

Position	Proton	Multiplicity	Approx.[4] [10] Shift (ppm)	Coupling ( )	Assignment Logic
C2	H2	Singlet (s)	9.05 – 9.15	-	Deshielded by N, isolated by I.
C4	H4	Singlet (s)	8.60 – 8.70	-	Isolated by I. Key NOE to H5.
C5	H5	Doublet (d)	7.80 – 7.90	8.8 Hz	Ortho to H6.
C6	H6	Doublet (d)	7.50 – 7.60	8.8 Hz	Ortho to H5. [1]
C8-Me	CH	Singlet (s)	2.70 – 2.80	-	Diagnostic 3H integral. [1]

Critical Validation Step (NOESY): You must observe a spatial correlation (Cross Peak) between H4 and H5.[1]

- Why? If the Iodine were at C4 (impurity), H3 and H5 would not show NOE.[1] The H4-H5 interaction ("Peri-proximity") confirms the C3-Iodine / C4-Proton arrangement.

## Protocol B: UPLC-MS Purity Method

Objective: Quantify purity and detect de-halogenated impurities (e.g., 7-chloro-8-methylquinoline).[1]

Method Parameters:

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7  $\mu$ m, 2.1 x 50 mm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Flow Rate: 0.4 mL/min.
- Gradient: 5% B to 95% B over 4.0 minutes.
- Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/general).[1] MS (ESI+).[1]

Impurity Profile Guide:

Retention Time (RT)	Component	Mass ([M+H])	Isotope Pattern	Note
Early Eluting	Des-Iodo (Start Mat)	~178.0	3:1 (Cl only)	Common synthesis carryover.[1]
Target Peak	7-Cl-3-I-8-Me-Q	~303.9	3:1 (Cl)	Main Peak.
Late Eluting	Bis-Iodo Analog	~429.8	3:1 (Cl)	Over-iodination byproduct.[1]

Note on Mass Calculation: Formula: C

H

ClIN.[1] Exact Mass:

. [1] [M+H]

303.9.[1]

## Handling & Stability (Application Notes)

- Light Sensitivity: Carbon-Iodine bonds are photolabile. Solutions in DMSO or Chloroform can liberate free Iodine ( ) upon prolonged exposure to ambient light, turning the solution pink/purple.[1]
  - Protocol: Wrap all NMR tubes and HPLC vials in aluminum foil.

- Solubility: The lipophilic Iodine and Methyl groups make this compound poorly soluble in pure water.
  - Protocol: Dissolve in 100% DMSO or Methanol before adding to aqueous buffers for biological assays.

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